![molecular formula C21H18N2 B14630051 4-[Bis(4-methylphenyl)amino]benzonitrile CAS No. 58047-44-2](/img/structure/B14630051.png)
4-[Bis(4-methylphenyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-methylphenyl)amino]benzonitrile is an organic compound with the molecular formula C21H18N2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzonitrile group attached to a bis(4-methylphenyl)amino moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methylphenyl)amino]benzonitrile typically involves the reaction of 4-methylbenzenamine with benzonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-methylphenyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-methylphenyl)amino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-methylphenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(4-methoxyphenyl)amino]benzonitrile
- 4-[Bis(4-chlorophenyl)amino]benzonitrile
- 4-[Bis(4-fluorophenyl)amino]benzonitrile
Uniqueness
4-[Bis(4-methylphenyl)amino]benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58047-44-2 |
|---|---|
Molekularformel |
C21H18N2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-(4-methyl-N-(4-methylphenyl)anilino)benzonitrile |
InChI |
InChI=1S/C21H18N2/c1-16-3-9-19(10-4-16)23(20-11-5-17(2)6-12-20)21-13-7-18(15-22)8-14-21/h3-14H,1-2H3 |
InChI-Schlüssel |
QBGUMZQBYGNKRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
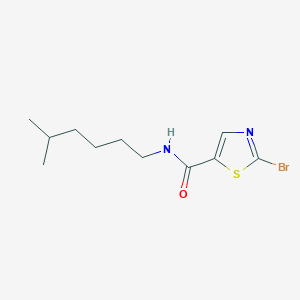
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
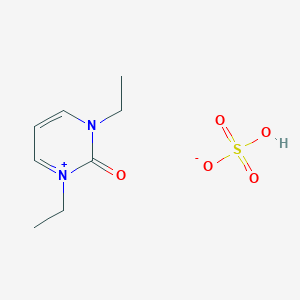
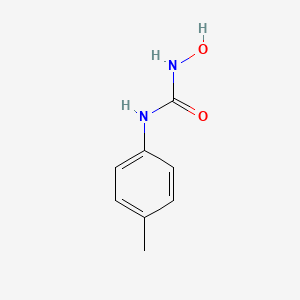
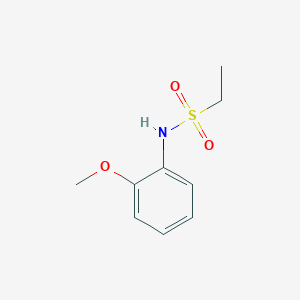


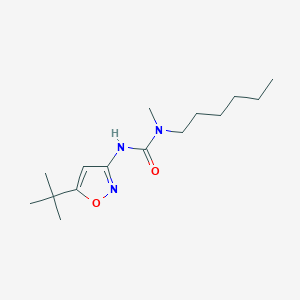
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

